molecular formula C24H27FN4O4 B2474504 N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 896363-34-1

N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2474504
CAS RN: 896363-34-1
M. Wt: 454.502
InChI Key: BSNZDVCIJKWAGW-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H27FN4O4 and its molecular weight is 454.502. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research on similar compounds includes the development of novel synthesis methods and characterization of chemical properties. For instance, studies have focused on halocyclization processes and the synthesis of derivatives with potential as CCR5 antagonists, indicating a research interest in chemical synthesis techniques and the exploration of therapeutic potentials (Zborovskii et al., 2011; Bi, 2014) Zborovskii et al., 2011 Bi, 2014.

Antimicrobial and Antiproliferative Activity

  • Compounds with structural elements similar to the query compound have been explored for antimicrobial and antiproliferative activities. For example, derivatives of piperazine have shown inhibitory activity against various bacterial and fungal strains, as well as potent antiproliferative effects against human tumor-derived cell lines (Mishra & Chundawat, 2019; Al-Soud et al., 2010) Mishra & Chundawat, 2019 Al-Soud et al., 2010.

Receptor Antagonism and Drug Discovery

  • The exploration of receptor antagonism and the discovery of new drug candidates are notable. Studies have detailed the synthesis and characterization of compounds targeting specific receptors, such as alpha 1A/D-adrenergic and sigma-2 receptors, suggesting potential applications in treating various disorders, including cancer and cardiovascular diseases (Romeiro et al., 2011; Liu et al., 2021) Romeiro et al., 2011 Liu et al., 2021.

Quantitative Structure-Activity Relationship (QSAR) Studies

  • QSAR studies on benzothiazoles derived substituted piperazine derivatives have been conducted to understand the relationship between chemical structure and biological activity, which is crucial for designing new compounds with enhanced efficacy and specificity (Al-Masoudi et al., 2011) Al-Masoudi et al., 2011.

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O4/c1-2-9-26-23(30)24(31)27-15-20(17-7-8-21-22(14-17)33-16-32-21)29-12-10-28(11-13-29)19-6-4-3-5-18(19)25/h2-8,14,20H,1,9-13,15-16H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNZDVCIJKWAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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